molecular formula C8H13N3O B1457267 2-(1-methyl-1H-pyrazol-4-yl)morpholine CAS No. 1375963-52-2

2-(1-methyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B1457267
CAS No.: 1375963-52-2
M. Wt: 167.21 g/mol
InChI Key: KSBIDPYAPFHSRG-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)morpholine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound notable for its dual structural features: a morpholine ring and a pyrazole moiety. This compound, with the molecular formula C₉H₁₂N₄O, has garnered attention for its potential biological activities, particularly in modulating various biological pathways. This article reviews the current understanding of its biological activity, including antimicrobial properties, neuroinflammatory modulation, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Key areas of interest include:

  • Neuroinflammation Modulation : The compound has been studied for its role in influencing neurodegenerative processes by modulating TREM2 (Triggering Receptor Expressed on Myeloid Cells 2), which is implicated in immune response and neuroinflammation .
  • Antimicrobial and Antifungal Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, although detailed mechanisms of action remain to be elucidated .

The biological activity of this compound appears to involve several mechanisms:

  • Interaction with Biological Pathways : Interaction studies have shown that this compound may engage with receptors and enzymes involved in inflammatory responses. In vitro assays indicate its ability to influence cellular signaling pathways related to inflammation and immune responses .
  • Potential Therapeutic Applications : Given its modulatory effects on neuroinflammation, this compound may hold promise for treating conditions characterized by excessive inflammation, such as neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroinflammationModulates TREM2, influencing immune response and neurodegeneration
AntimicrobialExhibits potential antimicrobial and antifungal properties
Cellular SignalingInfluences inflammatory signaling pathways in vitro

Case Study: Neuroinflammatory Modulation

In a study focusing on neuroinflammation, this compound was administered in models simulating neurodegenerative conditions. The results indicated a reduction in markers associated with inflammation, supporting its role as a modulator of neuroinflammatory responses. Further research is needed to explore its efficacy in clinical settings.

The synthesis of this compound can be achieved through various methods, which contribute to its availability for research purposes. Notable properties include:

  • Molecular Weight : Approximately 180.22 g/mol.
  • Solubility : Soluble in common organic solvents such as DMSO.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 2-(1-methyl-1H-pyrazol-4-yl)morpholine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, pyrazole derivatives can be synthesized via condensation reactions using precursors like substituted hydrazines and diketones, followed by functionalization of the morpholine ring. Reflux conditions (e.g., ethanol, 10 hours) and purification via recrystallization (e.g., methanol) are critical for yield optimization . Intermediate steps may require protecting groups to prevent unwanted side reactions, especially when introducing the methyl group to the pyrazole nitrogen .

Q. How does the morpholine ring influence the compound's solubility and reactivity compared to analogs with oxane or piperazine rings?

  • Methodological Answer : The morpholine ring's oxygen and nitrogen atoms enhance hydrogen-bonding capacity, improving aqueous solubility relative to oxane (purely etheric) or piperazine (more basic) analogs. Reactivity differences arise from the ring's electron-rich nature, facilitating nucleophilic substitutions at the morpholine nitrogen. Comparative studies using HPLC or solubility assays under controlled pH (e.g., phosphate buffer) can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns on the pyrazole and morpholine rings (e.g., methyl group at N1 of pyrazole).
  • FT-IR : Identifies functional groups like C-N (morpholine) and C=C (pyrazole) via peaks at ~1100 cm1^{-1} and 1600 cm1^{-1}, respectively.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C8_8H13_{13}N3_3O: 167.21 g/mol) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, a smaller HOMO-LUMO gap (~4 eV) suggests higher electrophilicity, favoring interactions with biological targets .
  • Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina. Parameters include grid box dimensions centered on active sites and Lamarckian genetic algorithms for conformational sampling .

Q. How can researchers resolve contradictions in reported biological activity data for morpholine-pyrazole hybrids?

  • Methodological Answer :

  • Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify concentration-dependent effects.
  • Structural Analog Comparison : Test analogs (e.g., ethanamine vs. morpholine derivatives) to isolate the contribution of the morpholine ring. For example, replacing morpholine with piperazine may reduce CNS penetration due to increased basicity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies from varied experimental conditions (e.g., pH, solvent) .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading to identify optimal conditions. Response surface methodology (RSM) can maximize yield and minimize impurities .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time, ensuring intermediates (e.g., Schiff bases) are fully converted .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBIDPYAPFHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375963-52-2
Record name 2-(1-methyl-1H-pyrazol-4-yl)morpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1-methyl-1H-pyrazol-4-yl)morpholine
2-(1-methyl-1H-pyrazol-4-yl)morpholine
2-(1-methyl-1H-pyrazol-4-yl)morpholine
2-(1-methyl-1H-pyrazol-4-yl)morpholine
2-(1-methyl-1H-pyrazol-4-yl)morpholine
2-(1-methyl-1H-pyrazol-4-yl)morpholine

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